(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
Description
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a hybrid molecule combining a piperazine core substituted with a 4-methoxyphenyl group and an imidazo[2,1-b]thiazole scaffold bearing 3-methyl and 6-(3-nitrophenyl) substituents. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-16-22(23(30)27-12-10-26(11-13-27)18-6-8-20(33-2)9-7-18)34-24-25-21(15-28(16)24)17-4-3-5-19(14-17)29(31)32/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWGZPGHSGNYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A piperazine moiety substituted with a methoxyphenyl group.
- An imidazo-thiazole core linked to a nitrophenyl group.
This structural diversity is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains, particularly Mycobacterium tuberculosis (Mtb). For instance, derivatives of imidazo-thiazole compounds have shown significant inhibitory effects on Mtb with IC50 values ranging from 2.03 μM to 7.05 μM, indicating a promising potential for development as anti-tubercular agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (μM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | |
| IT06 | Mycobacterium tuberculosis | 2.03 | |
| 6e | Mycobacterium tuberculosis | 1.35 |
Anticancer Potential
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Research indicates that similar imidazo-thiazole derivatives exhibit cytotoxic effects on cancer cell lines, including those derived from breast and lung cancers. The mechanism is thought to involve the inhibition of key proteins involved in cell proliferation and survival .
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxicity of various imidazo-thiazole compounds against human cancer cell lines. The results demonstrated that certain derivatives displayed IC50 values below 10 μM, suggesting significant potential for further development as anticancer therapeutics .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Molecular docking studies have suggested that it binds effectively to enzymes critical for the survival of Mtb and cancer cells, such as Pantothenate synthetase in Mtb .
Safety and Toxicity
Safety assessments are crucial in evaluating new drug candidates. Preliminary cytotoxicity tests on non-cancerous cell lines (e.g., HEK-293) indicated that the compound exhibits low toxicity profiles at concentrations significantly higher than its effective doses against pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Methanone Derivatives
Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Structural Similarities: Piperazine core linked to a methanone group. Aryl substituents (thiophene vs. imidazo[2,1-b]thiazole).
- Key Differences :
- Trifluoromethyl group enhances lipophilicity compared to the 3-nitrophenyl group in the target compound.
- Thiophene ring lacks the fused heterocyclic complexity of imidazo[2,1-b]thiazole.
- Synthesis : Both involve coupling reactions with piperazine derivatives under basic conditions (e.g., triethylamine) .
Ethyl 4-Aminobenzoate Derivatives
- Structural Overlap :
- Use of diazonium salts and hydrazine derivatives in synthesis.
- Presence of nitro groups in intermediates.
- Divergence: Pyrano[2,3-c]pyrazol-6(1H)-one core vs. imidazo[2,1-b]thiazole. Limited piperazine involvement.
Imidazo[2,1-b]thiazole and Pyrazoline Analogs
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Shared Features :
- 4-Methoxyphenyl substituent.
- Benzothiazole/imidazo[2,1-b]thiazole scaffold.
- Contrasts: Pyrazoline ring instead of piperazine.
Thiadiazole Derivatives (13a–13d)
- Synthesis Parallels: Use of hydrazonoyl chlorides and triethylamine in ethanol. Nitrophenyl groups in intermediates.
- Structural Distinctions: Thiadiazole vs. imidazo[2,1-b]thiazole. No piperazine moiety.
Functional Group Impact on Bioactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
